An In-depth Technical Guide to 3-(Chloromethyl)-6-methylpyridazine: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 3-(Chloromethyl)-6-methylpyridazine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridazine Scaffold and the Significance of 3-(Chloromethyl)-6-methylpyridazine
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including its π-deficient nature, and its ability to act as a hydrogen bond acceptor, make it a valuable component in the design of bioactive molecules. Pyridazine derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antihypertensive effects.
This guide focuses on a specific, highly functionalized pyridazine derivative: 3-(Chloromethyl)-6-methylpyridazine . Often supplied as its more stable hydrochloride salt (CAS No. 1956365-18-6), this compound serves as a critical building block for the synthesis of more complex molecular architectures. The presence of a reactive chloromethyl group at the 3-position, combined with a methyl group at the 6-position, offers medicinal chemists a versatile handle for introducing the pyridazine core into target structures through nucleophilic substitution reactions. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway with a detailed experimental protocol, its characteristic reactivity, and its applications in the field of drug discovery.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. The properties of 3-(Chloromethyl)-6-methylpyridazine hydrochloride are summarized below.
Core Chemical Properties
| Property | Value | Source |
| IUPAC Name | 3-(chloromethyl)-6-methylpyridazine hydrochloride | [1] |
| CAS Number | 1956365-18-6 | [1] |
| Molecular Formula | C₆H₈Cl₂N₂ | [1] |
| Molecular Weight | 179.05 g/mol | [1] |
| Purity | ≥95% (typical) | [1] |
| Appearance | Dark brown or yellow solid | [2] |
Predicted Spectroscopic Data
While experimentally obtained spectra for 3-(Chloromethyl)-6-methylpyridazine are not widely available in the public domain, we can predict the key features based on its structure and data from analogous compounds, such as 3-(chloromethyl)pyridine hydrochloride[3][4].
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¹H NMR (predicted): The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) around 2.6-2.8 ppm. The chloromethyl protons (-CH₂Cl) would likely appear as a singlet further downfield, in the range of 4.8-5.1 ppm[3]. The two aromatic protons on the pyridazine ring would present as doublets in the aromatic region, typically between 7.5 and 8.5 ppm. The hydrochloride form may cause further downfield shifts of the ring protons.
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¹³C NMR (predicted): The carbon spectrum would show distinct signals for the methyl carbon (around 20-25 ppm), the chloromethyl carbon (around 45-50 ppm), and the four unique carbons of the pyridazine ring in the aromatic region (approximately 120-160 ppm).
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Mass Spectrometry (predicted): The mass spectrum of the free base (C₆H₇ClN₂) would show a molecular ion peak (M⁺) at m/z 142.03, with a characteristic M+2 peak at m/z 144 due to the ³⁷Cl isotope.
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Infrared (IR) Spectroscopy (predicted): Key stretches would include C-H stretching from the methyl and aromatic groups (~2900-3100 cm⁻¹), C=N and C=C stretching from the pyridazine ring (~1400-1600 cm⁻¹), and a C-Cl stretch (~650-800 cm⁻¹).
Synthesis and Purification
The synthesis of 3-(Chloromethyl)-6-methylpyridazine is not extensively documented in peer-reviewed literature, suggesting it is a specialized building block. However, a logical and established synthetic route involves the chlorination of the corresponding alcohol, 3-(hydroxymethyl)-6-methylpyridazine. This precursor is commercially available, making this a feasible pathway for laboratory-scale synthesis.
Proposed Synthetic Pathway
The conversion of a hydroxymethyl group on a heterocyclic ring to a chloromethyl group is a standard transformation, commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.
Caption: Proposed two-step synthesis of 3-(Chloromethyl)-6-methylpyridazine HCl.
Exemplary Experimental Protocol: Chlorination of 3-(Hydroxymethyl)-6-methylpyridazine
This protocol is based on standard procedures for the chlorination of heterocyclic methanols and should be performed by trained chemists with appropriate safety precautions.
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Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, suspend 3-(hydroxymethyl)-6-methylpyridazine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of starting material).
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Reaction: Cool the suspension to 0 °C using an ice bath. Add thionyl chloride (1.5 eq) dropwise via syringe over 15 minutes. Causality Note: The reaction is exothermic, and dropwise addition at 0 °C is crucial to control the reaction rate and prevent side reactions.
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Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 40 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
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Work-up: Cool the reaction mixture to room temperature and carefully quench by slowly adding it to a saturated aqueous solution of sodium bicarbonate. Safety Note: This step is highly exothermic and releases gas. Perform in a well-ventilated fume hood with caution.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(chloromethyl)-6-methylpyridazine free base.
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Purification: The crude product can be purified by column chromatography on silica gel if necessary.
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Salt Formation (Optional): To prepare the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol. Add a solution of HCl in the same solvent dropwise until precipitation is complete. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
Reactivity and Synthetic Utility
The primary locus of reactivity in 3-(Chloromethyl)-6-methylpyridazine is the benzylic-type chloride of the chloromethyl group. This group is an excellent electrophile and readily participates in nucleophilic substitution reactions (Sₙ2 type), allowing for the facile introduction of a wide variety of functionalities.
Nucleophilic Substitution Reactions
The electron-withdrawing nature of the pyridazine ring enhances the electrophilicity of the chloromethyl carbon, making it highly susceptible to attack by nucleophiles.
Caption: Key nucleophilic substitution reactions of 3-(Chloromethyl)-6-methylpyridazine.
This reactivity is the cornerstone of its utility in drug development. By reacting it with various nucleophiles—such as amines, phenols, thiols, or carbanions—researchers can rapidly generate libraries of compounds for structure-activity relationship (SAR) studies. For instance, coupling with a primary or secondary amine introduces a new side chain, which can be tailored to interact with specific pockets in a biological target.
Applications in Drug Discovery and Medicinal Chemistry
As a functionalized building block, 3-(Chloromethyl)-6-methylpyridazine is primarily used as an intermediate in multi-step syntheses of potential therapeutic agents. Its role is to introduce the 6-methylpyridazine-3-yl-methyl moiety into a larger molecular framework.
While specific, publicly disclosed examples of late-stage clinical candidates derived from this exact starting material are scarce, its structural motifs are present in compounds targeting a range of diseases. Pyridazine-containing molecules have been investigated as:
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Kinase Inhibitors: The pyridazine core can serve as a scaffold for designing inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.
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GPCR Ligands: Derivatives have been explored as ligands for G-protein coupled receptors, a large family of drug targets.
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Enzyme Inhibitors: The pyridazine ring can be incorporated into molecules designed to inhibit enzymes involved in various disease pathways.
The value of 3-(Chloromethyl)-6-methylpyridazine lies in its ability to act as a versatile starting point for exploring the chemical space around the pyridazine core, enabling the optimization of properties like potency, selectivity, and pharmacokinetic profiles.
Safety and Handling
As a reactive chemical intermediate, 3-(Chloromethyl)-6-methylpyridazine hydrochloride must be handled with appropriate care.
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Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[1].
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Precautionary Measures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place away from moisture.
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Conclusion
3-(Chloromethyl)-6-methylpyridazine is a valuable and reactive building block for chemical synthesis, particularly in the realm of medicinal chemistry. Its key feature is the electrophilic chloromethyl group, which allows for straightforward derivatization through nucleophilic substitution. While detailed characterization and specific synthetic applications are not widely published, its structural components are relevant to modern drug discovery programs. This guide provides researchers with the foundational knowledge of its properties, a reliable synthetic strategy, and an understanding of its potential applications, thereby enabling its effective use in the development of novel therapeutic agents.
References
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PubChem. 3-(Chloromethyl)pyridine hydrochloride. National Center for Biotechnology Information. Available at: [Link]
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SpectraBase. 3-Chloro-6-methylpyridazine. Available at: [Link]
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Oreate AI Blog. The Role of SOCl2 and Pyridine in Organic Chemistry. Available at: [Link]
